tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate
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Overview
Description
tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrazole ring fused with a thiazole ring, which is further substituted with a bromine atom and a methyl group. The tert-butyl carbamate group is attached to the nitrogen atom of the pyrazole ring.
Preparation Methods
The synthesis of tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Formation of the thiazole ring: The pyrazole intermediate is then reacted with a thioamide to form the thiazole ring.
Bromination: The resulting compound is brominated using a brominating agent such as N-bromosuccinimide.
Introduction of the tert-butyl carbamate group: Finally, the brominated compound is reacted with tert-butyl chloroformate in the presence of a base to form the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, etc.
Oxidizing agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new compound with the amine group replacing the bromine atom.
Scientific Research Applications
tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition or as a ligand in binding studies.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but with different substituents on the pyrazole or thiazole rings.
The uniqueness of this compound lies in its specific combination of substituents and the presence of the tert-butyl carbamate group, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H14BrN3O2S |
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Molecular Weight |
332.22 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate |
InChI |
InChI=1S/C11H14BrN3O2S/c1-6-8(13-10(16)17-11(2,3)4)9-15(14-6)7(12)5-18-9/h5H,1-4H3,(H,13,16) |
InChI Key |
ULHVKJPWJDYJBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CSC2=C1NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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